Sparfosate sodium

Beschreibung

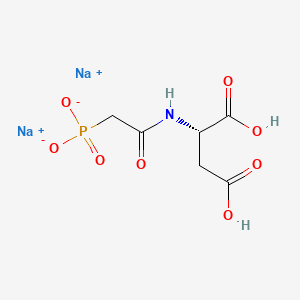

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

66569-27-5 |

|---|---|

Molekularformel |

C6H8NNa2O8P |

Molekulargewicht |

299.08 g/mol |

IUPAC-Name |

disodium;(2S)-2-[(2-phosphonatoacetyl)amino]butanedioic acid |

InChI |

InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t3-;;/m0../s1 |

InChI-Schlüssel |

CZLKTMHQYXYHOO-QTNFYWBSSA-L |

SMILES |

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |

Isomerische SMILES |

C([C@@H](C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |

Kanonische SMILES |

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sparfosate sodium; CI-882; CI 882; CI882. |

Herkunft des Produkts |

United States |

Molecular and Cellular Pharmacology of Sparfosate Sodium

Mechanism of Aspartate Transcarbamylase Inhibition by Sparfosate Sodium

Sparfosate (PALA) functions as a stable transition state analogue for the reaction catalyzed by aspartate transcarbamylase (ATCase). ncats.ionih.gov ATCase (EC 2.1.3.2) is a crucial enzyme that facilitates the committed step in de novo pyrimidine (B1678525) biosynthesis, which involves the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. ebi.ac.uknih.gov

Sparfosate is a potent inhibitor of ATCase, exhibiting a dissociation constant (Ki) of approximately 10⁻⁸ M across various ATCase origins. ncats.io The binding of PALA to ATCase is characterized by extensive hydrogen bonding interactions, where nearly every hydrogen bond donor and acceptor of PALA forms at least one hydrogen bond with the enzyme. nih.gov The active site of ATCase is notably electropositive, facilitating these interactions. nih.gov

Upon binding, PALA induces significant conformational changes in the ATCase enzyme, transitioning it from a low-activity, low-affinity T-state to a high-activity, high-affinity R-state. nih.govrcsb.org This allosteric transition involves a notable 10° rotation and an 11 Å expansion along the enzyme's three-fold axis, accompanied by a 15° rotation of the regulatory dimers around their respective two-fold axes. nih.gov Structural analyses, including X-ray crystallography, reveal that the active site residues undergo rearrangement to form the catalytically active enzyme conformation, thereby enabling high-affinity binding of the inhibitor. nih.gov Furthermore, a loop region within ATCase (specifically R167/130) has been identified as a "gatekeeper" for the active site, playing a novel regulatory role in the enzyme's catalytic cycle. nih.gov

Table 1: Conformational Changes in E. coli Aspartate Transcarbamylase Induced by PALA Binding

| Parameter | Change Induced by PALA nih.gov |

| Rotation | 10° |

| Expansion along 3-fold axis | 11 Å |

| Regulatory dimer rotation | 15° |

By effectively inhibiting ATCase, this compound directly blocks the de novo synthesis of pyrimidines within cells. ncats.ioontosight.aincats.io The de novo pathway is a crucial metabolic route that synthesizes pyrimidines from simpler precursors like ribose and amino acids through a series of enzymatic reactions. nih.gov This inhibition leads to a significant depletion of the intracellular pyrimidine nucleotide pool. nih.gov

Downstream Cellular Effects of Pyrimidine Depletion

The depletion of pyrimidine nucleotides due to this compound's action has cascading effects on fundamental cellular processes.

Pyrimidine depletion, a direct consequence of ATCase inhibition, impairs the cell's capacity for synthesizing both DNA and ribosomal RNA (rRNA). nih.gov This disruption in nucleic acid synthesis can lead to cellular stress and induce DNA damage, including the formation of double-strand breaks. nih.gov Additionally, Sparfosate has been shown to increase the incorporation of fluorouracil metabolites into RNA, suggesting an alteration in RNA processing or utilization when pyrimidine pools are limited. ncats.ionih.gov

The inhibition of de novo pyrimidine synthesis by this compound has a direct impact on cellular growth and proliferation. Studies have demonstrated that this depletion effectively decreases the proliferation of various cell types, including temozolomide-resistant glioblastoma cells. nih.gov The impaired ability of cells to synthesize sufficient pyrimidine nucleotides also hinders their progression through the cell cycle. nih.gov Interestingly, the provision of exogenous uridine, which allows cells to replenish their pyrimidine pools via the salvage pathway, can reverse these effects, restoring ribosomal DNA transcription, nucleolar morphology, p53 levels, and cellular proliferation. nih.gov While Sparfosate alone has shown in vitro cytotoxicity, extensive human testing has indicated that it lacks selective antitumor activity when administered as a single agent. ncats.io

Synergistic Interactions with Antimetabolite Chemotherapies

A significant aspect of this compound's therapeutic interest lies in its ability to potentiate the cytotoxicity of other chemotherapeutic agents. ncats.ioncats.io This synergistic interaction is particularly notable with antimetabolite chemotherapies, such as 5-fluorouracil (B62378) (5-FU). ncats.io

Antimetabolites are a class of chemotherapy drugs that interfere with cell replication by mimicking essential molecules (metabolites) required for the synthesis of genetic material, including purines, pyrimidines, and folic acid. clevelandclinic.org By inhibiting de novo pyrimidine biosynthesis, this compound enhances the incorporation of fluorouracil metabolites into RNA, thereby amplifying the cytotoxic effects of 5-FU. ncats.ionih.gov This potentiation exemplifies a synergistic effect, where the combined impact of two or more agents is greater than the sum of their individual effects, offering a rationale for their use in combination regimens. nih.govmdpi.com

Preclinical Investigation of Sparfosate Sodium

In Vitro Efficacy Studies

In vitro studies provide foundational insights into a compound's direct effects on cancer cells, including their susceptibility and the compound's cytotoxic profile. They also explore potential synergistic interactions when combined with other therapeutic agents.

Cell Line Susceptibility and Cytotoxicity Profiling

Sparfosate sodium is known to possess cytotoxic activity googleapis.com. Its mechanism involves the inhibition of pyrimidine (B1678525) synthesis . While the compound's general cytotoxic properties are acknowledged, specific detailed research findings, such as quantitative IC50 values across a diverse panel of cancer cell lines, are not extensively detailed in publicly accessible literature. Studies often evaluate cytotoxicity by measuring cell viability, with the half-maximal inhibitory concentration (IC50) being a common parameter to assess drug effectiveness nih.govnih.gov. However, specific IC50 values for this compound on various cancer cell lines were not identified in the available search results.

Combinatorial Drug Screening and Synergism Assessment

This compound has been noted for its ability to enhance the effectiveness of 5-Fluorouracil (B62378) (5-FU) through its mechanism of pyrimidine synthesis inhibition nih.gov. This suggests a synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects, a common goal in designing combination therapies to potentially reduce individual drug dosages and associated toxicities plos.orgnih.gov. However, detailed research findings from comprehensive combinatorial drug screenings involving this compound with a broad range of other anticancer agents, beyond its known interaction with 5-FU, were not specifically provided in the search results. The general principles of combinatorial drug screening aim to identify synergistic pairs that can overcome drug resistance and enhance therapeutic outcomes plos.org.

In Vivo Efficacy Studies in Oncological Models

In vivo studies, often utilizing tumor xenograft models, are critical for evaluating the anticancer efficacy of compounds within a living system, assessing their impact on tumor growth and the broader metabolic environment.

Tumor Xenograft Models and Growth Inhibition Assessment

This compound has been investigated in preclinical cancer models, including in vivo xenograft animal models ncats.iopolyu.edu.hk. These models typically involve implanting human cancer cells into immunocompromised mice to mimic human tumor growth and evaluate the therapeutic efficacy of test agents reactionbiology.com. While this compound is mentioned in the context of such studies, specific quantitative data regarding tumor growth inhibition percentages, tumor regression, or survival benefits directly attributable to this compound as a single agent or in specific combinations within these xenograft models were not explicitly detailed in the available information.

Biochemical Markers of Pyrimidine Synthesis Inhibition in Animal Models

The primary mechanism of action for this compound is the inhibition of pyrimidine synthesis . In vivo, even low doses of agents like N-(phosphonacetyl)-L-aspartate (PALA), which also inhibits pyrimidine synthesis, can affect whole-body pyrimidine synthesis ncats.ionih.gov. For this compound, it has been indicated that low doses can inhibit whole-body pyrimidine synthesis in vivo . However, specific detailed research findings outlining the changes in biochemical markers of pyrimidine synthesis inhibition (e.g., levels of specific pyrimidine intermediates, nucleotides like UTP or CTP, or the activity of key enzymes in the pyrimidine pathway) within animal models treated with this compound were not found in the provided search results.

Impact on Systemic Pyrimidine Homeostasis

Pyrimidine homeostasis is a tightly regulated process crucial for cellular metabolism, ensuring the availability of nucleotides for DNA and RNA synthesis nih.govcreative-proteomics.com. Disruptions in this balance can impact cell proliferation nih.gov. Given this compound's role as a pyrimidine synthesis inhibitor, it is expected to influence systemic pyrimidine homeostasis. However, detailed research findings specifically quantifying the systemic impact of this compound on pyrimidine levels in various tissues or body fluids in animal models were not available in the provided information. Pyrimidine homeostasis involves complex regulatory strategies, including feedback inhibition and directed overflow metabolism, to maintain nucleotide levels creative-proteomics.com.

Preclinical Safety Pharmacology of this compound

Preclinical safety pharmacology studies are a crucial component of drug development, designed to investigate the potential undesirable pharmacodynamic effects of a test substance on vital physiological functions, particularly those of the cardiovascular, respiratory, and central nervous systems criver.comeuropa.euerbc-group.comiitri.orgnih.gov. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines and are essential for assessing acute and potentially life-threatening risks of novel pharmaceuticals prior to human use europa.euiitri.org. The core battery of safety pharmacology studies aims to identify any off-target effects on major organ systems and evaluate the reversibility of any observed effects iitri.org.

Core Battery Systemic Functional Assessments (Cardiovascular, Respiratory, Central Nervous System)

The core battery of safety pharmacology assessments focuses on the three vital organ systems: cardiovascular, respiratory, and central nervous systems, as recommended by International Conference on Harmonisation (ICH) S7A guidelines criver.comeuropa.euiitri.orgnih.gov.

Cardiovascular System : Assessments typically include continuous monitoring of parameters such as blood pressure (systolic, diastolic, and mean arterial), heart rate, and electrocardiograms (ECGs) in conscious animals, often using surgically implanted telemetry devices criver.comiitri.org. In vitro hERG (human Ether-à-go-go-Related Gene) assays are also conducted to evaluate the potential for QT interval prolongation, a key indicator of proarrhythmic risk criver.comiitri.orgnih.gov. Comprehensive cardiac risk assessment may also involve full hemodynamic evaluation nih.gov.

Respiratory System : Evaluation of respiratory function commonly involves measuring respiratory rate, tidal volume, and minute volume, often using whole-body plethysmography in conscious animals criver.comeuropa.euiitri.orgnih.gov. These assessments help determine if the compound affects basic breathing patterns or gas exchange europa.eunih.gov.

Central Nervous System (CNS) : CNS functional assessments typically involve a functional observation battery (FOB) or a modified Irwin screen criver.comeuropa.euiitri.org. These tests evaluate a range of parameters including general behavior, locomotion, coordination, sensory/motor reflex responses, and body temperature europa.euiitri.orgnih.gov. Neurotoxicity assessments may also be included iitri.org.

These core battery studies are designed to define the dose-response relationship of any observed adverse effects and investigate their time course (onset and duration) europa.eu.

Integration of Safety Pharmacology Endpoints in Repeat-Dose Toxicity Studies

Safety pharmacology measurements can be incorporated into repeat-dose toxicity studies, either routinely or on an ad hoc basis, to evaluate safety following repeated dosing or potential long-term effects criver.comnih.gov. This integration is driven by both scientific rationale and regulatory expectations nih.gov. While pharmacological responses are often rapid, some effects may diminish or increase in magnitude with repeated dosing, making their assessment in single-dose studies potentially insufficient nih.gov.

Integrating these endpoints allows for the acquisition of 'fit-for-purpose' data without necessarily requiring additional animals nih.gov. Examples of endpoints that can be incorporated include assessment of behavior, sensorimotor, visual, and autonomic functions, ambulatory ECG and blood pressure, echocardiography, and respiratory function nih.gov. Careful pharmacological validation of the methods used and establishing their detection sensitivity are vital to ensure the credibility of the generated data nih.gov. Repeat-dose toxicity studies generally aim to characterize adverse toxicological effects occurring from repeated daily dosing over a specified period, yielding information on general toxicity characteristics, target organ toxicity, dose-response relationships, and cumulative effects chemsafetypro.com.

Assessment of Potential Off-Target Pharmacodynamic Effects

Assessment of potential off-target pharmacodynamic effects is a critical aspect of safety pharmacology iitri.orgwikipedia.orggoogleapis.comgoogleapis.comgoogleapis.comnih.gov. Off-target effects refer to the unintended interactions of a drug with biological molecules or pathways other than its primary therapeutic target, which can lead to undesirable or adverse effects iitri.orgwikipedia.orgnih.govnih.gov. The core battery studies are conducted to evaluate the potential for such off-target drug effects on major organ systems iitri.org.

Pharmacodynamics broadly studies how a drug affects an organism, including its biochemical and physiological effects wikipedia.org. Undesirable effects can arise from a multitude of simultaneous actions, including overstimulation or inhibition of receptors, induced physiological damage, or disturbed homeostasis wikipedia.org. Functional selectivity, where a drug preferentially activates certain pathways over others, can also lead to off-target or unanticipated effects wikipedia.org. Supplemental safety pharmacology studies are designed to evaluate potential adverse pharmacodynamic effects on organ system functions not addressed by the core battery or repeat-dose toxicity studies, particularly when there is a cause for concern europa.euerbc-group.com.

Preclinical Drug Interaction Profiling

Preclinical drug interaction profiling is essential to understand how a new drug might interact with other co-administered medications, food, or health conditions europa.euwebmd.com. Pharmacokinetic-based drug-drug interactions (DDIs) can significantly impact drug development by altering drug absorption, distribution, metabolism, or excretion, thereby changing the amount and persistence of the drug at its receptor sites pharmaron.commsdmanuals.com.

Assessment of Modulatory Effects on Drug-Metabolizing Enzymes

Drug-metabolizing enzymes (DMEs) play a vital role in the biotransformation of both endogenous and exogenous substances, including drugs nih.govmdpi.comnih.gov. The expression level and activity of DMEs are closely related to drug efficacy and toxicity mdpi.com. The major DMEs involved in drug metabolism are the cytochrome P450 (CYP) enzymes, which are responsible for metabolizing approximately 80% of clinical drugs, primarily in the liver nih.govnih.govmedsci.org. Other important enzymes include UDP-glucuronosyltransferases (UGTs) pharmaron.com.

Preclinical assessment of modulatory effects involves evaluating whether this compound inhibits or induces the activity of key DMEs pharmaron.comfda.gov.

CYP Inhibition : Studies determine if the compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) pharmaron.comnih.govmedsci.orgfda.gov. Inhibition can lead to increased exposure of co-administered drugs that are substrates for these enzymes, potentially causing toxicity pharmaron.commsdmanuals.commdpi.com.

CYP Induction : Studies assess if the compound induces the expression or activity of CYP enzymes pharmaron.comfda.gov. Induction can lead to decreased exposure of co-administered drugs, potentially reducing their therapeutic efficacy pharmaron.commdpi.com.

These assessments are often conducted using in vitro assays with human liver microsomes or recombinant enzymes pharmaron.com.

Evaluation of Transporter-Mediated Interactions

Drug transporters are membrane proteins that regulate the uptake and efflux of drugs across biological membranes, influencing their absorption, distribution, metabolism, and excretion nih.govnih.govmdpi.comnih.govmdpi.com. They are categorized into two major superfamilies: ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters nih.govnih.govmdpi.comnih.gov.

ABC Transporters : These are efflux pumps that use ATP hydrolysis to transport substrates out of cells, often against a concentration gradient nih.gov. Key examples include P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) fda.govnih.gov. Inhibition of efflux transporters can lead to increased intracellular drug concentrations and altered pharmacokinetics nih.govmdpi.com.

SLC Transporters : These are uptake transporters that mediate the transport of substances into cells nih.govmdpi.com. Important families include Organic Anion Transporting Polypeptides (OATPs), Organic Cation Transporters (OCTs), Organic Anion Transporters (OATs), and Sodium/Taurocholate Cotransporting Polypeptide (NTCP) nih.govmdpi.comsolvobiotech.com. Modulation of these transporters can affect drug uptake into target tissues or excretory organs nih.govmdpi.comsolvobiotech.comfrontiersin.org.

Preclinical evaluation assesses whether this compound is a substrate for, or an inhibitor of, these key transporters pharmaron.com. Such interactions can lead to altered plasma and tissue concentrations of co-administered drugs, impacting their safety and efficacy nih.gov.

Combinatorial Preclinical Efficacy and Toxicity with Co-Administered Agents

The use of combination therapy is a cornerstone in the treatment of many complex diseases, including cancer, due to its potential to enhance therapeutic efficacy, mitigate drug resistance, and reduce the individual drug doses required, thereby potentially minimizing toxicity nih.govgoogleapis.com. Preclinical combinatorial studies are essential to identify synergistic, additive, or antagonistic interactions between agents, providing a rationale for their co-administration in clinical settings. These investigations aim to determine if combining drugs can lead to improved outcomes compared to monotherapy, by targeting multiple pathways or overcoming resistance mechanisms nih.gov.

Typically, such preclinical studies involve:

In vitro assays: These studies often employ cell lines to evaluate the effects of drug combinations on cell viability, proliferation, apoptosis, and other cellular processes. Methods like high-throughput screening (HTS) and advanced machine learning models are used to predict sensitivity and synergy, utilizing reference models such as Bliss independence, Loewe additivity, Zero interaction potency, and Highest Single Agent (HSA) to quantify the combination index googleapis.com.

The absence of specific published data for this compound in this context limits the ability to provide detailed research findings or populate data tables for its combinatorial preclinical efficacy and toxicity. Future research and publications may shed light on these specific aspects of this compound's preclinical profile.

Clinical Research and Translational Insights for Sparfosate Sodium

Early Phase Clinical Trials of Sparfosate Sodium Monotherapy

Early phase clinical trials of a drug as a monotherapy aim to establish initial safety, tolerability, and to explore its pharmacodynamic effects and optimal dosing wikipedia.org. This compound has been identified in various scientific contexts as an antineoplastic agent googleapis.comepo.orgcancer.govdtic.milgoogleapis.com. However, detailed research findings specifically from early phase clinical trials of this compound administered as a monotherapy, including comprehensive data on its biochemical modulation in human subjects or specific pharmacodynamic biomarkers, were not extensively detailed within the scope of the conducted searches.

Biochemical modulation refers to the alteration of specific biochemical pathways or processes within the body by a therapeutic agent. In oncology, this often involves enhancing the activity of other cytotoxic drugs or overcoming resistance mechanisms. While this compound is recognized as an antineoplastic agent, specific data or detailed research findings regarding its direct evaluation of biochemical modulation in human subjects during monotherapy trials were not identified in the available search results.

Pharmacodynamic biomarkers are measurable indicators that reflect the biological response to a drug's action on its target veedalifesciences.comfda.gov. These biomarkers are vital for understanding a drug's mechanism, assessing its efficacy, and guiding further clinical development veedalifesciences.comfda.govicr.ac.uk. Despite the general importance of pharmacodynamic biomarker evaluation in early clinical development, specific pharmacodynamic biomarkers identified and evaluated in clinical settings for this compound monotherapy were not detailed in the retrieved information.

Clinical Trials of this compound in Combination Regimens

Combination regimens are a cornerstone of cancer therapy, often designed to achieve synergistic effects, reduce drug resistance, and improve patient outcomes mdpi.comeuropa.eu. While this compound is listed as an antineoplastic agent that can be used in combination epo.orgdtic.mil, specific clinical trial data detailing its use and outcomes in combination regimens were not found. The following subsections discuss common combination strategies in oncology, but it is important to note that specific data involving this compound in these exact combinations were not available from the search results.

Fluorouracil (5-FU) is a widely used antimetabolite drug in the treatment of various cancers, including colorectal carcinoma wikipedia.orgrsc.org. It is frequently utilized in combination regimens, often with agents like folinic acid (leucovorin), oxaliplatin, and/or irinotecan, to enhance its therapeutic effectiveness and cytotoxicity mdpi.comnih.govnih.gov. While this compound is an antineoplastic agent, specific clinical trial findings or detailed studies on this compound in combination with fluorouracil-based therapies for colorectal carcinoma were not identified in the search results.

Beyond fluorouracil, various other cytotoxic agents and biochemical modulators are employed in cancer treatment to improve therapeutic outcomes europa.eunih.gov. Dipyridamole, for instance, is known as an antiplatelet drug and a nucleoside transport inhibitor, which can increase extracellular concentrations of adenosine (B11128) by inhibiting its cellular reuptake wikipedia.orgfishersci.ca. This mechanism can potentially modulate cellular responses. While the concept of combining antineoplastic agents with other cytotoxic drugs or biochemical modulators is well-established europa.eu, specific investigations or outcomes involving this compound in combination with other cytotoxic agents or biochemical modulators like Dipyridamole were not found in the provided information.

Note on Data Tables: Due to the absence of specific clinical trial data and detailed research findings for this compound in the search results, it is not possible to generate interactive data tables as requested. The available information primarily lists this compound as an antineoplastic agent without providing quantitative clinical trial outcomes.

Pharmacokinetics and Biotransformation in Clinical Populations

Pharmacokinetics (PK) is the study of how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Biotransformation, a key aspect of metabolism, involves the chemical modification of drugs by enzymes within the body. In clinical populations, understanding these processes is crucial for optimizing drug efficacy and minimizing potential adverse effects. Population pharmacokinetics (PopPK) specifically investigates the variability in drug concentrations among a patient population receiving clinically relevant doses, utilizing mathematical models to describe PK data and explain variability due to intrinsic and extrinsic factors. nih.gov

Systemic Exposure and Tissue Distribution Analysis

Metabolite Identification and Quantification

Metabolite identification and quantification are critical components of biotransformation studies, aiming to characterize all major (and sometimes minor) metabolites formed in the body. This process often involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolite structures and compare metabolic pathways across species. Understanding the metabolic fate of a compound is essential for interpreting its pharmacology, pharmacokinetics, and toxicology. Despite the general importance of this area in drug development, specific detailed clinical research findings on the identification and quantification of this compound's metabolites in human populations are not widely published.

Population Pharmacokinetics and Variability

Population pharmacokinetics (PopPK) models are employed to describe the PK profiles within a studied population and to evaluate the influence of various covariates on PK variability. These analyses are crucial for guiding optimal dosing in subpopulations and supporting critical drug development decisions. nih.gov Covariates can include patient demographics (e.g., age, weight, gender), genetic factors, disease states (e.g., renal or hepatic impairment), and concomitant medications. While the principles of PopPK are well-established and applied to various drugs, specific population pharmacokinetic models or detailed analyses of inter-individual variability for this compound in clinical populations are not extensively documented in the publicly accessible scientific literature.

Clinical Drug Interaction Profiles

Clinical drug interactions occur when the effect of one drug is altered by the presence of another. These interactions can be pharmacokinetic, affecting the ADME of a drug, or pharmacodynamic, altering the sensitivity or responsiveness of tissues. Given that cancer patients often receive multiple medications for their primary disease and for managing comorbidities, the potential for drug-drug interactions (DDIs) with chemotherapeutic agents is a significant clinical consideration.

Observed Interactions with Co-Administered Chemotherapeutic Agents

Drug-drug interactions involving chemotherapeutic agents can significantly impact their efficacy and safety. These interactions can arise from various mechanisms, including altered absorption, distribution, metabolism (e.g., via cytochrome P450 enzymes), or excretion. For example, some oral chemotherapy agents' absorption can be influenced by gastric pH changes or food. While this compound has been mentioned in the context of antineoplastic drugs, specific clinical research findings detailing observed drug-drug interactions between this compound and co-administered chemotherapeutic agents are not widely reported in the public scientific literature.

Potential for Altered Metabolism of Concomitant Medications

Post-Development Analysis and Re-evaluation of Therapeutic Potential

This compound, also known as N-(Phosphonoacetyl)-L-aspartic acid tetrasodium (B8768297) salt (PALA), is a compound that garnered attention for its antineoplastic activity through its mechanism as a pyrimidine (B1678525) synthesis inhibitor. Its development trajectory, however, saw specific programs discontinued, leading to a re-evaluation of its therapeutic potential and the broader field of pyrimidine metabolism targeting in oncology.

Rationale for Discontinuation of Specific Development Programs

Sparfosate (PALA) functions as a stable transition state analogue, potently inhibiting aspartate transcarbamylase (ACTase), an enzyme crucial for the de novo synthesis of pyrimidines. This inhibition effectively blocks the de novo pyrimidine biosynthesis pathway in whole cells. Despite its potent in vitro activity, extensive human testing revealed that PALA alone lacked selective antitumor activity fishersci.se. This absence of standalone efficacy in clinical settings was a primary factor contributing to the assumed discontinuation of its development for cancer and Hepatitis B treatment by its originator, Pfizer fishersci.se.

While sparfosate demonstrated the ability to inhibit whole-body pyrimidine synthesis in vivo at low doses, and this action was cytotoxic in vitro, its lack of selective antitumor activity as a single agent in human trials presented a significant challenge for its continued development as a monotherapy fishersci.se. However, interest in PALA's therapeutic action persisted due to its demonstrated ability to potentiate the cytotoxicity of several other cytotoxic drugs, notably 5-fluorouracil (B62378) (5-FU) fishersci.se. This synergistic effect suggested a potential role in combination therapies, even if its single-agent utility was limited.

Contemporary Perspectives on Pyrimidine Metabolism Targeting in Oncology

The targeting of pyrimidine metabolism remains a significant area of interest in cancer therapy, despite challenges encountered with earlier inhibitors like sparfosate. Pyrimidine biosynthesis is a fundamental process for cellular function, including DNA and RNA synthesis, and is often reprogrammed in malignant cells to support their survival and growth dermatologytimes.comrsc.org.

A key challenge identified with traditional pyrimidine synthesis inhibitors, including those developed in the 1980s and 1990s, was the ability of cancer cells to bypass de novo synthesis inhibition by upregulating alternative nucleoside salvage pathways dermatologytimes.com. This metabolic plasticity of cancer cells often led to poor responses in clinical trials.

Contemporary approaches in oncology are increasingly focusing on strategies to overcome this resistance:

Co-targeting of Pathways: There is a renewed interest in co-targeting both the de novo pyrimidine synthesis and the nucleoside salvage pathways to achieve more comprehensive inhibition and improve therapeutic outcomes. This strategy aims to prevent cancer cells from relying on alternative metabolic routes.

Targeting DHODH: Dihydroorotate (B8406146) dehydrogenase (DHODH) is recognized as an essential enzyme in the de novo pyrimidine biosynthesis pathway and represents a druggable target. While DHODH inhibitors have shown robust preclinical anticancer efficacy, their limited single-agent efficacy in early-phase clinical trials underscores the need for novel combination therapy strategies.

Precision Oncology: Metabolic rewiring, including alterations in pyrimidine metabolism, is a hallmark of cancer. Oncogene-driven cancers often exhibit an increased dependence on the de novo pyrimidine pathway, presenting opportunities for precision cancer therapy by exploiting these "hardwired metabolic vulnerabilities" dermatologytimes.com.

Interplay with Tumor Microenvironment and Immunotherapy: Recent research explores the complex interplay between pyrimidine metabolism and the tumor microenvironment, as well as its potential role in enhancing the effectiveness of cancer immunotherapy by disrupting nucleotide pools and promoting immunogenicity.

The re-evaluation of compounds like this compound, and the understanding of their limitations (e.g., lack of single-agent efficacy due to metabolic bypass mechanisms), has informed the development of more sophisticated strategies in pyrimidine metabolism targeting. The current perspective emphasizes combination therapies, the identification of metabolic vulnerabilities in specific cancer types, and the integration of these metabolic insights with broader cancer treatment modalities, including immunotherapy.

Pharmacokinetic Data for Sparfosate (PALA) fishersci.se

| Parameter | Value (Dose) | Co-administered | Analyte | Population |

| Cmax | 0.436 mM (600 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

| Cmax | 0.458 mM (1000 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

| Cmax | 1.107 mM (1500 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

| Cmax | 3.68 mM (2000 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

| AUC | 33.4 mM × min (600 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

| AUC | 75.55 mM × min (1000 mg/m²) | Single, intravenous | SPARFOSIC ACID plasma | Homo sapiens |

Future Directions and Emerging Research Avenues

Advancements in Pyrimidine (B1678525) Biosynthesis Inhibition Strategies

Sparfosate sodium functions as a stable transition state analogue, specifically inhibiting aspartate transcarbamylase (ATC), the initial enzyme in the de novo pyrimidine biosynthetic pathway nih.govnih.govnih.gov. This inhibition leads to pyrimidine deprivation, which in turn impedes DNA replication in rapidly dividing cells nih.govuni.lu. While this compound targets ATC, other inhibitors in this class, such as Brequinar sodium, focus on dihydroorotate (B8406146) dehydrogenase (DHODH), another crucial enzyme in the pathway nih.govwikipedia.org.

Future advancements in pyrimidine biosynthesis inhibition strategies are expected to explore several key areas:

Novel Target Identification: Beyond ATC and DHODH, research may identify and validate new enzymatic targets within the pyrimidine synthesis pathway that offer greater selectivity or overcome existing resistance mechanisms.

Enhanced Inhibitor Potency and Selectivity: Developing next-generation inhibitors, potentially building upon the structural insights of this compound, that exhibit increased potency and improved selectivity for cancer cells while minimizing impact on healthy tissues.

Multi-target Inhibition: Strategies could involve designing compounds or combinations that simultaneously inhibit multiple enzymes in the pyrimidine pathway, leading to more profound and sustained pyrimidine deprivation. Recent studies, for instance, have shown how combination treatments can suppress de novo pyrimidine nucleotide biosynthesis by reducing the expression of enzymes like CAD, DHODH, and UMPS, leading to DNA damage and apoptosis in lung cancer cells nih.gov.

Novel Combination Therapies Incorporating Biochemical Modulators

This compound has been historically recognized as a biochemical modulator, notably enhancing the cytotoxicity of 5-fluorouracil (B62378) (5-FU) wikipedia.org. This potentiation occurs by increasing the incorporation of 5-FU metabolites into RNA, thereby augmenting its therapeutic effect nih.govnih.gov. Early clinical investigations explored this compound in combination with 5-FU for conditions such as advanced breast cancer and colorectal carcinoma nih.govwikipedia.org. The rationale for combination therapy extends to achieving therapeutic effects at lower doses, mitigating side effects, overcoming drug resistance, and improving treatment specificity nih.gov.

Future directions in combination therapies involving pyrimidine biosynthesis inhibitors include:

Synergistic Drug Combinations: Identifying new synergistic partners that enhance the efficacy of pyrimidine biosynthesis inhibitors. This could involve combining them with other antimetabolites, targeted therapies (e.g., kinase inhibitors), or immunotherapies.

Biochemical Modulators Beyond 5-FU: Exploring novel biochemical modulators that can further sensitize cancer cells to pyrimidine deprivation or exploit vulnerabilities induced by pathway inhibition. For example, the combination of SH003 and docetaxel (B913) has demonstrated inhibition of pyrimidine biosynthesis and induction of apoptosis in lung cancer cells nih.gov.

Overcoming Resistance: Designing combinations specifically to circumvent or delay the development of resistance to pyrimidine biosynthesis inhibitors, a common challenge in cancer treatment.

Precision Medicine Approaches for Patient Stratification and Response Prediction

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, utilizing biomarkers to differentiate patient populations and predict their response to specific drugs or combinations nih.govguidetopharmacology.orggoogleapis.com. This approach is crucial for maximizing therapeutic benefit and minimizing adverse effects.

In the context of pyrimidine biosynthesis inhibitors like this compound, future research in precision medicine will focus on:

Biomarker Identification: Discovering and validating specific molecular, genetic, or proteomic biomarkers that predict patient response or resistance to pyrimidine biosynthesis inhibition. For instance, recent research indicates that the TP53 gene status can influence the sensitivity of lung cancer cells to treatments that inhibit pyrimidine metabolism nih.gov.

"Omics" Technologies: Leveraging advanced "omics" technologies (e.g., genomics, transcriptomics, metabolomics) to identify unique molecular signatures in patient tumors that indicate susceptibility to pyrimidine pathway disruption guidetopharmacology.org.

Computational Patient Stratification: Employing sophisticated computational tools and machine learning algorithms, such as the "ClustAll" R package, to analyze complex clinical and molecular data for robust patient stratification, enabling the selection of optimal treatment strategies fishersci.se.

Real-time Monitoring: Developing methods for real-time monitoring of pyrimidine pathway activity or metabolite levels in patients to guide treatment adjustments and optimize therapeutic outcomes.

Development of Next-Generation Analogues with Improved Therapeutic Indices

This compound itself is a synthetic analogue designed to mimic an intermediate in pyrimidine biosynthesis nih.gov. The development of next-generation analogues aims to build upon this foundational concept, designing compounds with enhanced therapeutic properties.

Key areas for developing next-generation analogues include:

Optimized Potency and Selectivity: Designing new compounds with higher affinity for their target enzymes and greater specificity for cancer cells, potentially leading to lower effective doses and reduced off-target effects.

Improved Pharmacokinetic and Pharmacodynamic Profiles: Modifying chemical structures to achieve more favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as sustained target engagement. This involves rigorous Structure-Activity Relationship (SAR) studies to optimize drug potency and specificity, and Structure-Tissue Relationship (STR) studies to enhance drug exposure and selectivity in disease-targeted tissues.

Overcoming Efflux Mechanisms: Developing analogues that are less susceptible to efflux pumps or other cellular mechanisms that lead to drug resistance.

Prodrug Strategies: Designing prodrugs that are selectively activated within tumor cells, further enhancing tumor-specific delivery and reducing systemic toxicity.

Methodological Innovations in Preclinical and Clinical Drug Development Research

The journey from drug discovery to clinical approval is a complex and resource-intensive process. Methodological innovations are crucial for accelerating the development of new pyrimidine biosynthesis inhibitors and their analogues.

Future innovations in preclinical and clinical drug development research include:

Advanced In Vitro Models: Utilizing sophisticated in vitro models such as 3D cell cultures, organoids, and microfluidic systems that more accurately mimic the tumor microenvironment and patient-specific responses. This includes developing high-throughput screening methodologies for assessing not only SAR but also STR.

Patient-Derived Xenografts (PDX) and Organoids: Employing PDX models and patient-derived organoids that retain the heterogeneity and characteristics of individual patient tumors, providing more predictive preclinical data.

Artificial Intelligence and Machine Learning: Integrating AI and machine learning for de novo drug design, lead optimization, and predicting drug efficacy and toxicity, thereby streamlining the discovery phase.

Adaptive Clinical Trial Designs: Implementing innovative clinical trial designs, such as adaptive platform trials, which allow for greater flexibility in modifying study parameters based on accumulating data, potentially accelerating the evaluation of new therapies.

Biomarker-Driven Trial Design: Designing clinical trials that incorporate biomarker-driven patient stratification from the outset, ensuring that therapies are tested in the patient populations most likely to benefit wikipedia.orgnih.gov.

Integrated Data Analysis: Developing advanced computational and statistical methods for integrating diverse datasets (genomic, proteomic, clinical) to gain deeper insights into drug mechanisms and patient responses.

These future directions underscore a concerted effort to harness the therapeutic potential of pyrimidine biosynthesis inhibition, moving towards more effective, precise, and personalized treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.